molecular formula C21H29NO3 B4652587 ethyl 1-[(E)-3-(4-tert-butylphenyl)prop-2-enoyl]piperidine-4-carboxylate

ethyl 1-[(E)-3-(4-tert-butylphenyl)prop-2-enoyl]piperidine-4-carboxylate

Cat. No.: B4652587
M. Wt: 343.5 g/mol
InChI Key: YHHYPPRBOIMVKO-DHZHZOJOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1-[(E)-3-(4-tert-butylphenyl)prop-2-enoyl]piperidine-4-carboxylate is an organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a piperidine ring substituted with an ethyl ester group and a (E)-3-(4-tert-butylphenyl)prop-2-enoyl group. It is of interest in various fields of chemistry and pharmacology due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-[(E)-3-(4-tert-butylphenyl)prop-2-enoyl]piperidine-4-carboxylate typically involves a multi-step process:

    Starting Materials: The synthesis begins with commercially available starting materials such as piperidine, ethyl chloroformate, and 4-tert-butylbenzaldehyde.

    Formation of Piperidine Derivative: Piperidine is reacted with ethyl chloroformate under basic conditions to form ethyl piperidine-4-carboxylate.

    Aldol Condensation: The ethyl piperidine-4-carboxylate is then subjected to an aldol condensation reaction with 4-tert-butylbenzaldehyde in the presence of a base such as sodium hydroxide to form the (E)-3-(4-tert-butylphenyl)prop-2-enoyl derivative.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain this compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-[(E)-3-(4-tert-butylphenyl)prop-2-enoyl]piperidine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the ester or enoyl groups, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 1-[(E)-3-(4-tert-butylphenyl)prop-2-enoyl]piperidine-4-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 1-[(E)-3-(4-tert-butylphenyl)prop-2-enoyl]piperidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 1-[(E)-3-phenylprop-2-enoyl]piperidine-4-carboxylate
  • Ethyl 1-[(E)-3-(4-methylphenyl)prop-2-enoyl]piperidine-4-carboxylate
  • Ethyl 1-[(E)-3-(4-chlorophenyl)prop-2-enoyl]piperidine-4-carboxylate

Uniqueness

Ethyl 1-[(E)-3-(4-tert-butylphenyl)prop-2-enoyl]piperidine-4-carboxylate is unique due to the presence of the tert-butyl group, which can influence its steric and electronic properties

Properties

IUPAC Name

ethyl 1-[(E)-3-(4-tert-butylphenyl)prop-2-enoyl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29NO3/c1-5-25-20(24)17-12-14-22(15-13-17)19(23)11-8-16-6-9-18(10-7-16)21(2,3)4/h6-11,17H,5,12-15H2,1-4H3/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHHYPPRBOIMVKO-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C(=O)C=CC2=CC=C(C=C2)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1CCN(CC1)C(=O)/C=C/C2=CC=C(C=C2)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 1-[(E)-3-(4-tert-butylphenyl)prop-2-enoyl]piperidine-4-carboxylate
Reactant of Route 2
Reactant of Route 2
ethyl 1-[(E)-3-(4-tert-butylphenyl)prop-2-enoyl]piperidine-4-carboxylate
Reactant of Route 3
Reactant of Route 3
ethyl 1-[(E)-3-(4-tert-butylphenyl)prop-2-enoyl]piperidine-4-carboxylate
Reactant of Route 4
Reactant of Route 4
ethyl 1-[(E)-3-(4-tert-butylphenyl)prop-2-enoyl]piperidine-4-carboxylate
Reactant of Route 5
Reactant of Route 5
ethyl 1-[(E)-3-(4-tert-butylphenyl)prop-2-enoyl]piperidine-4-carboxylate
Reactant of Route 6
Reactant of Route 6
ethyl 1-[(E)-3-(4-tert-butylphenyl)prop-2-enoyl]piperidine-4-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.